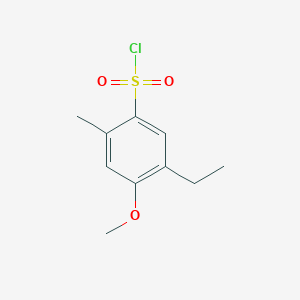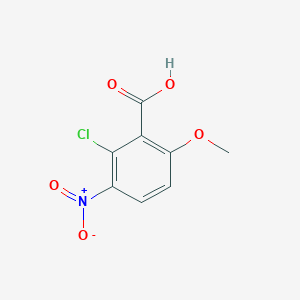![molecular formula C6H6O4 B6601068 rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione CAS No. 2307781-12-8](/img/structure/B6601068.png)
rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione, also known as R-HFFD, is a naturally occurring compound that is found in many plants and fungi. It is a polycyclic aromatic hydrocarbon (PAH) with potential applications in the medical and scientific fields. R-HFFD has been studied for its ability to act as a potential antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential effects on the cardiovascular system, as well as its potential to inhibit the growth of certain bacteria.
Mechanism of Action
The exact mechanism of action of rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione is not yet known, but it is thought to act by scavenging free radicals and inhibiting the activity of certain enzymes. Additionally, it is thought to act by modulating the activity of certain proteins involved in cell signaling pathways, such as the MAP kinase pathway and the NF-κB pathway. Additionally, it is thought to act by modulating the expression of certain genes involved in cell growth and differentiation.
Biochemical and Physiological Effects
rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. Additionally, it has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus. It has also been shown to have anti-inflammatory and anti-cancer effects, as well as potential effects on the cardiovascular system. Additionally, it has been shown to modulate the expression of certain genes involved in cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The advantages of using rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione in laboratory experiments include its low toxicity, its stability in aqueous solutions, and its high solubility in organic solvents. Additionally, it is relatively inexpensive and easy to synthesize. The main limitation is that its exact mechanism of action is not yet known, so its effects may not be fully understood. Additionally, its effects on the cardiovascular system have not been studied extensively.
Future Directions
For the research of rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione include further investigation into its mechanism of action, its effects on the cardiovascular system, and its potential applications in drug delivery. Additionally, further studies should be conducted to investigate its potential anti-inflammatory and anti-cancer effects. Additionally, further studies should be conducted to investigate its potential effects on the expression of certain genes involved in cell growth and differentiation. Finally, further studies should be conducted to investigate its potential interactions with other compounds, such as drugs and other PAHs.
Synthesis Methods
Rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione can be synthesized from a variety of sources, including plant and fungal sources. The most common method of synthesis is through a reaction of aldehydes and ketones with hydrazine and a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione and its enantiomer. The reaction can be optimized by adjusting the reaction temperature and time, as well as the concentration of the reactants.
Scientific Research Applications
Rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione has been studied for its potential applications in the medical and scientific fields. In particular, it has been studied for its potential antioxidant, anti-inflammatory, and anti-cancer effects. It has also been studied for its potential effects on the cardiovascular system, as well as its potential to inhibit the growth of certain bacteria. Additionally, rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione has been studied for its potential applications in drug delivery, as it can be used as a vehicle for delivering drugs to specific cellular targets.
properties
IUPAC Name |
(3aS,6aR)-2,3,3a,6a-tetrahydrofuro[2,3-c]furan-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-5-3-1-2-9-4(3)6(8)10-5/h3-4H,1-2H2/t3-,4+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWYJJOVZZIPTD-IUYQGCFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)

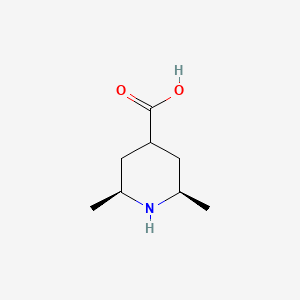

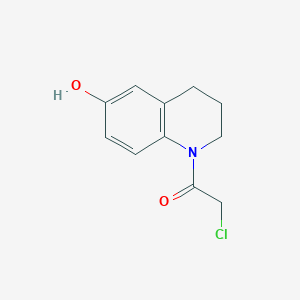
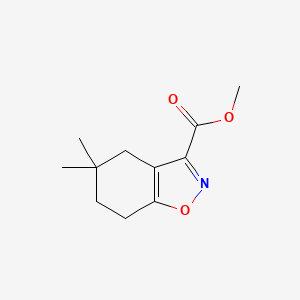
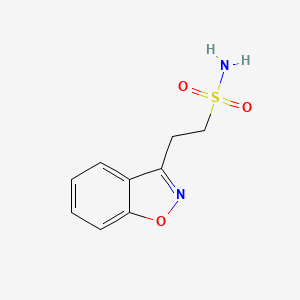
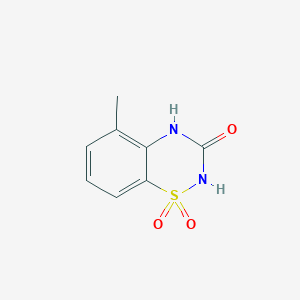

![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)
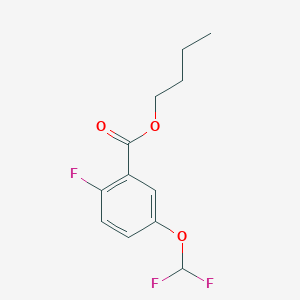
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)
